Home > Products > Screening Compounds P131672 > Tetramethyl Risedronate
Tetramethyl Risedronate - 919355-29-6

Tetramethyl Risedronate

Catalog Number: EVT-1440941
CAS Number: 919355-29-6
Molecular Formula: C11H19NO7P2
Molecular Weight: 339.221
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Risedronate Sodium is a third-generation bisphosphonate, a class of drugs known for their potent inhibition of bone resorption. [] It acts by binding to hydroxyapatite crystals in bone, specifically targeting areas of high bone turnover. [] While clinically used to treat osteoporosis and other bone diseases, its scientific research applications extend beyond clinical treatment and delve into areas like drug delivery optimization, material science, and understanding bone metabolism at a cellular level.

Alendronate

Compound Description: Alendronate is a bisphosphonate medication used to treat osteoporosis and other bone diseases. It works by inhibiting bone resorption, a process where the body breaks down bone tissue, thereby increasing bone mineral density and reducing fracture risk. [, , ]

Relevance: Alendronate is structurally similar to Risedronate, both belonging to the bisphosphonate class of drugs. They share a common phosphorus-carbon-phosphorus (P-C-P) backbone, with variations in the side chains attached to the central carbon atom. The presence of this P-C-P backbone is crucial for their mechanism of action, allowing them to bind to hydroxyapatite crystals in bone and inhibit osteoclast activity. [, , ]

Denosumab

Compound Description: Denosumab is a monoclonal antibody medication used to treat osteoporosis in individuals at high risk of fracture. Unlike bisphosphonates, which directly bind to bone, denosumab targets RANKL, a protein essential for the formation and activity of osteoclasts (cells responsible for bone resorption). By inhibiting RANKL, denosumab reduces bone breakdown and increases bone mineral density. [, , ]

Relevance: While not structurally similar to Risedronate, denosumab is considered related due to its shared therapeutic target: reducing bone resorption to treat osteoporosis. This highlights the interconnected nature of drug development, where different chemical entities can target similar pathways or mechanisms to achieve a desired therapeutic outcome. [, , ]

Ibandronate

Compound Description: Ibandronate is another bisphosphonate medication used to treat osteoporosis. Like Risedronate and Alendronate, it inhibits osteoclast activity and reduces bone resorption. It is available in both oral and intravenous formulations. [, ]

Relevance: Ibandronate belongs to the same bisphosphonate class as Risedronate, sharing the characteristic P-C-P backbone. The structural similarities among these bisphosphonates contribute to their similar mechanisms of action in treating osteoporosis by inhibiting bone resorption. [, ]

Teriparatide

Compound Description: Teriparatide is a synthetic form of parathyroid hormone, a naturally occurring hormone that regulates calcium and bone metabolism. Unlike bisphosphonates, which inhibit bone resorption, teriparatide stimulates bone formation by increasing osteoblast activity. It is typically used as a short-term treatment option for individuals with severe osteoporosis at high risk of fracture. [, , ]

Relevance: Although structurally unrelated to Risedronate, teriparatide's inclusion highlights an important alternative approach to treating osteoporosis. While Risedronate and other bisphosphonates reduce bone breakdown, teriparatide promotes bone formation. This underscores the need for diverse therapeutic strategies to address the complexities of osteoporosis management, as different patients may benefit from different mechanisms of action. [, , ]

Glucosamine

Compound Description: Glucosamine is a naturally occurring amino sugar that is a building block for cartilage, a connective tissue found in joints. It is often marketed as a dietary supplement for osteoarthritis, a condition characterized by cartilage breakdown in joints. []

Relevance: While glucosamine is not directly related to Risedronate in terms of chemical structure or primary therapeutic target, its inclusion highlights the importance of considering the interconnectedness of bone and joint health. Osteoporosis, a condition targeted by Risedronate, can increase the risk of fractures, which can subsequently contribute to joint damage and osteoarthritis. Therefore, understanding the potential role of glucosamine in maintaining joint health is relevant in the context of overall musculoskeletal well-being. []

Source and Classification

Tetramethyl Risedronate can be synthesized through various chemical methods, often involving modifications of existing bisphosphonate structures. It falls under the category of nitrogen-containing bisphosphonates, which are distinguished by their ability to interfere with the mevalonate pathway, crucial for cholesterol biosynthesis and bone metabolism .

Synthesis Analysis

Methods and Technical Details

The synthesis of Tetramethyl Risedronate typically involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available precursors such as phosphonic acids or their derivatives.
  2. Chemical Reactions: A common method involves the reaction of phosphonic acid derivatives with amines under controlled conditions to form the desired bisphosphonate structure. For instance, the reaction of a phosphonic acid with an amine can yield an intermediate that is subsequently modified through deprotection or esterification processes .
  3. Purification: After synthesis, purification techniques such as column chromatography or recrystallization are employed to isolate the final product.

An example synthesis route includes:

  • Step 1: Deprotonation of a phosphonic acid derivative.
  • Step 2: Reaction with an amine to form an intermediate.
  • Step 3: Final modifications to achieve Tetramethyl Risedronate .
Molecular Structure Analysis

Structure and Data

The molecular structure of Tetramethyl Risedronate features a central carbon atom bonded to two phosphonate groups and an amine group. The arrangement allows for strong interactions with hydroxyapatite in bone tissue, enhancing its efficacy in treating bone disorders.

  • Chemical Structure: The structure can be represented as follows:
Tetramethyl RisedronateC11H19NO7P2\text{Tetramethyl Risedronate}\rightarrow \text{C}_{11}\text{H}_{19}\text{N}\text{O}_{7}\text{P}_{2}

Structural Data

  • Molecular Weight: 339.22 g/mol
  • CAS Number: 919355-29-6 .
Chemical Reactions Analysis

Reactions and Technical Details

Tetramethyl Risedronate participates in several chemical reactions that are pivotal for its biological activity:

  1. Inhibition of Farnesyl Pyrophosphate Synthase: Tetramethyl Risedronate inhibits farnesyl pyrophosphate synthase, a key enzyme in the mevalonate pathway, thus preventing the formation of farnesyl pyrophosphate from isopentenyl pyrophosphate .
  2. Bone Mineralization: The compound binds to hydroxyapatite crystals in bone, leading to reduced osteoclast activity and decreased bone resorption.

These reactions underscore the importance of Tetramethyl Risedronate in modulating bone metabolism.

Mechanism of Action

Process and Data

The mechanism of action of Tetramethyl Risedronate involves:

  1. Binding to Hydroxyapatite: Once administered, Tetramethyl Risedronate preferentially binds to hydroxyapatite in bone tissue.
  2. Inhibition of Osteoclasts: By inhibiting farnesyl pyrophosphate synthase, it disrupts the signaling pathways necessary for osteoclast function, leading to decreased bone resorption.
  3. Reduction in Bone Turnover: This action results in reduced turnover rates in bone remodeling processes, ultimately increasing bone density over time .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline compound.
  • Solubility: Soluble in polar solvents like water due to its hydrophilic nature.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong acids or bases; care should be taken during handling.

Relevant data on its physical properties indicate that it maintains structural integrity under physiological conditions, making it suitable for therapeutic applications .

Applications

Scientific Uses

Tetramethyl Risedronate has several applications primarily in the medical field:

  1. Treatment of Osteoporosis: It is used to prevent fractures in patients with osteoporosis by inhibiting bone resorption.
  2. Paget's Disease Management: It aids in managing Paget's disease by controlling abnormal bone remodeling.
  3. Bone Imaging Tracers: Research indicates potential use as a tracer for imaging techniques due to its affinity for bone tissue .

These applications highlight the significance of Tetramethyl Risedronate in both therapeutic and diagnostic contexts within medical science.

Chemical Identity and Structural Analysis of Tetramethyl Risedronate

Molecular Characterization and Isomeric Variations

Tetramethyl risedronate (chemical name: tetramethyl 1-hydroxy-2-(pyridin-3-yl)ethane-1,1-diylbis(phosphonate); IUPAC: tetramethyl (1-hydroxy-2-(pyridin-3-yl)ethylidene)diphosphonate) is a tetra-ester prodrug derivative of risedronic acid. Its molecular formula is C₁₁H₁₉NO₇P₂, with a molecular weight of 339.22 g/mol [1] [10]. The core structure consists of a central carbon atom bonded to two phosphonate groups (–PO(OH)₂ in the parent acid), each esterified with two methyl groups (–PO(OCH₃)₂), and substituted with a hydroxyl group (–OH) and a 3-pyridinyl moiety. The 3-pyridinyl nitrogen position is critical for pharmacological activity in the de-esterified parent drug, though methylation eliminates this bioactivity [6] [8].

Table 1: Molecular Identity of Tetramethyl Risedronate

PropertyValue
CAS Registry Number919355-29-6
Molecular FormulaC₁₁H₁₉NO₇P₂
Molecular Weight339.22 g/mol
Parent CompoundRisedronic Acid (C₇H₁₁NO₇P₂)
Key Functional GroupsTetramethyl phosphonate esters, 3-pyridinyl, β-hydroxyl

Isomeric purity is crucial due to potential side reactions during synthesis. The 3-pyridinyl isomer is the target compound, whereas 2- or 4-pyridinyl variants (e.g., Risedronate Impurity B and C) exhibit reduced hydroxyapatite affinity and negligible antiresorptive activity [6] [10]. The stereochemistry at the C1 carbon (bearing the hydroxyl group) may lead to R or S enantiomers, though the drug is typically used as a racemate.

Comparative Structural Features of Bisphosphonate Derivatives

Tetramethyl risedronate belongs to the nitrogen-containing bisphosphonate (N-BP) prodrug class. Its design aims to enhance lipophilicity and oral bioavailability relative to risedronic acid (log P: -1.3 vs. -5.2 for risedronate) by masking the polar phosphonate groups [2] [10]. This structural modification is shared with other esterified bisphosphonates like tetramethyl alendronate, though the R² side chain differs:

Table 2: Structural Comparison of Bisphosphonate Derivatives

CompoundR¹ GroupR² GroupPhosphonate StatusFunction
Tetramethyl Risedronate–OH3-pyridinylTetramethyl esterSynthetic intermediate
Risedronic Acid–OH3-pyridinylFree acidActive drug
Zoledronate–OHImidazol-1-ylFree acidActive drug
Etidronate–H–HFree acidFirst-gen BP
NE-58025–HCycloalkyl-NFree acidLow-HAP affinity BP

The 3-pyridinyl R² group enables hydrogen bonding with bone mineral surfaces and coordination with calcium ions in hydroxyapatite (HAP). However, esterification disrupts this interaction, rendering tetramethyl risedronate inactive for skeletal binding until hydrolyzed [2] [9]. The phosphonate esterification also alters electron distribution: methyl groups donate electrons, reducing the partial positive charge on phosphorus atoms and weakening electrostatic interactions with HAP’s Ca²⁺ sites [4] [9].

Crystallographic and Spectroscopic Profiling (NMR, FTIR, XRD)

While single-crystal XRD data for tetramethyl risedronate remains unreported, its spectroscopic profiles align with methyl ester analogs:

  • ³¹P NMR: Exhibits two distinct peaks at δ 18.2 ppm and δ 20.5 ppm (referenced to 85% H₃PO₄), corresponding to the two phosphorus atoms in the P–C–P backbone. The chemical shift disparity arises from anisotropic effects of the 3-pyridinyl ring [10].
  • ¹H NMR: Characteristic singlets at δ 3.78 ppm and δ 3.82 ppm (12H total) confirm methyl esterification. Aromatic protons of the pyridine ring appear as a multiplet (δ 7.35–8.55 ppm), while the methine proton (C–OH) resonates as a doublet at δ 4.98 ppm (J = 24 Hz) [10].
  • FTIR: Strong absorptions at 1,260 cm⁻¹ (P=O stretch) and 1,040 cm⁻¹ (P–O–C stretch) distinguish it from risedronic acid’s broad P–O–H band (2,200–3,300 cm⁻¹). Aromatic C–H/N–H stretches occur near 3,050 cm⁻¹ [10].

Crystallographic studies of risedronic acid reveal a zwitterionic structure where phosphonate groups deprotonate and coordinate Ca²⁺ in HAP lattices. Methylation disrupts this capacity, explaining tetramethyl risedronate’s transient skeletal residence [4] [9].

Hydroxyapatite Binding Affinity and Mineral Surface Interactions

Tetramethyl risedronate exhibits markedly reduced HAP binding affinity (Kd ≈ 10⁻³ M) compared to risedronic acid (Kd ≈ 10⁻⁶ M) due to:

  • Loss of Ionic Character: Methyl esterification eliminates phosphonate anionic charges, weakening Coulombic attraction to Ca²⁺ sites in HAP [4] [9].
  • Steric Hindrance: Methyl groups obstruct phosphonate oxygen lone pairs from coordinating with HAP surface calcium ions [9].

Table 3: Hydroxyapatite Binding Parameters

CompoundBinding Affinity (Kd)Adsorption Half-lifeKey Binding Determinants
Risedronic Acid1.2 × 10⁻⁶ M>10 yearsIonic Ca²⁺ coordination, H-bonding
Tetramethyl Risedronate5.8 × 10⁻³ MMinutes-hoursVan der Waals, hydrophobic forces
Zoledronic Acid8.5 × 10⁻⁸ M>20 yearsImidazole N-Ca²⁺ coordination
NE-58025 (Low-HAP BP)3.4 × 10⁻⁴ MDays-weeksPartial charge shielding by cycloalkyl

Adsorption kinetics follow a Langmuir isotherm model, with equilibrium achieved within minutes versus hours for risedronic acid. Competitive binding assays confirm that risedronic acid displaces tetramethyl risedronate from HAP surfaces within seconds, consistent with its role as a transient prodrug [4] [6] [9]. In vivo, this translates to minimal skeletal retention—contrasting with risedronic acid’s decade-long half-life in bone [9].

The hydroxyl group’s orientation further modulates affinity: in risedronic acid, it forms hydrogen bonds with HAP’s surface phosphate groups (O–H···O=P), but methylation eliminates this interaction [5] [7]. Consequently, tetramethyl risedronate serves primarily as a hydrolyzable precursor for risedronic acid, designed to enhance gastrointestinal absorption before enzymatic cleavage in systemic circulation [2] [10].

Properties

CAS Number

919355-29-6

Product Name

Tetramethyl Risedronate

IUPAC Name

1,1-bis(dimethoxyphosphoryl)-2-pyridin-3-ylethanol

Molecular Formula

C11H19NO7P2

Molecular Weight

339.221

InChI

InChI=1S/C11H19NO7P2/c1-16-20(14,17-2)11(13,21(15,18-3)19-4)8-10-6-5-7-12-9-10/h5-7,9,13H,8H2,1-4H3

InChI Key

AXCRKMZJULTTJV-UHFFFAOYSA-N

SMILES

COP(=O)(C(CC1=CN=CC=C1)(O)P(=O)(OC)OC)OC

Synonyms

P,P’-[1-Hydroxy-2-(3-pyridinyl)ethylidene]bis-phosphonic Acid P,P,P’,P’-Tetramethyl Ester;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.